molecular formula C20H20ClN3O3 B7685914 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide

Cat. No.: B7685914
M. Wt: 385.8 g/mol
InChI Key: CNOBDDHXIZBNGZ-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.

    Attachment of the ethoxyphenyl group: This can be done through an etherification reaction using ethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide
  • 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide
  • 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide

Uniqueness

The presence of the chlorophenyl group in 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide imparts unique chemical and biological properties compared to its analogs. This compound may exhibit different reactivity, stability, and biological activity due to the electronic and steric effects of the chlorine atom.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-2-26-17-7-4-3-6-16(17)22-18(25)8-5-9-19-23-20(24-27-19)14-10-12-15(21)13-11-14/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOBDDHXIZBNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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